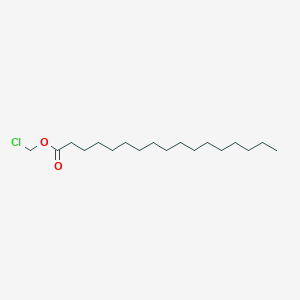
Potassium 4-(4-hydroxy-3-carbomethoxy-phenylazo)-benzenesulphonate
Vue d'ensemble
Description
Potassium 4-(4-hydroxy-3-carbomethoxy-phenylazo)-benzenesulphonate, also known as 4-hydroxy-3-carbomethoxy-phenylazo-benzenesulfonate potassium salt (KHCPBS), is a water-soluble, low-molecular weight compound that has been used in a variety of scientific research applications. It is a synthetic organic compound that has been used as a reagent in the synthesis of organic compounds, as a dye in the dyeing of fabrics, and as a fluorescent dye in the detection of biological substances. KHCPBS is a versatile compound that has a wide range of applications in scientific research.
Applications De Recherche Scientifique
Polymer Chemistry
Potassium 4-(4-hydroxy-3-carbomethoxy-phenylazo)-benzenesulphonate plays a role in the field of polymer chemistry. For instance, it's involved in the creation of sulphonated polyurethane ionomers, which are formed by the convenient epoxidation of the sodium or potassium salt of 4-vinyl benzenesulphonic acid. The epoxide, once formed, undergoes a ring-opening with sodium carbonate to produce diol, potassium, or sodium 4-(1,2-dihydroxyethyl) benzenesulphonate, which is then incorporated into polyurethane through step-growth solution copolymerization. The resulting ionomer's characteristics, including its proton n.m.r., i.r., t.g.a., and solubility, have been extensively studied (Lam, George, & Barrie, 1989).
Spectroscopy and Analytical Chemistry
The compound is also significant in analytical chemistry, particularly in the spectrophotometric determination of potassium in environmental samples like river water. This involves the formation of an ion association complex between potassium-crown ether complex ion and an azo dye anion, which is then extracted into an organic solvent for absorbance measurement. The choice of reagents, solvents, and the method's precision and detection limits play crucial roles in this process, as seen in a study that determined potassium in river water using this method with satisfactory results (Motomizu, Onoda, Oshima, & Iwachido, 1988).
Biochemistry and Microbiology
The compound has implications in biochemistry and microbiology as well. Studies have been conducted on the metabolism of arylsulphonates, including derivatives of benzenesulphonate, by microorganisms isolated from sewage and river water. This research sheds light on the pathways and enzymatic processes involved in the degradation of these compounds, highlighting their potential environmental impact and the role of microorganisms in their decomposition (Cain & Farr, 1968).
Propriétés
IUPAC Name |
potassium;4-[(4-hydroxy-3-methoxycarbonylphenyl)diazenyl]benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O6S.K/c1-22-14(18)12-8-10(4-7-13(12)17)16-15-9-2-5-11(6-3-9)23(19,20)21;/h2-8,17H,1H3,(H,19,20,21);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVOULNAPGCLDEI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)N=NC2=CC=C(C=C2)S(=O)(=O)[O-])O.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11KN2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium 4-(4-hydroxy-3-carbomethoxy-phenylazo)-benzenesulphonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Tert-butyl 8-(aminomethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B1489616.png)


![2-[(4-Amino-6-hydroxy-2-pyrimidinyl)thio]-N,N-dimethylacetamide](/img/structure/B1489621.png)

![1-(4-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1489623.png)





![[4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-pyrrolidin-1-yl-methanone](/img/structure/B1489634.png)
